N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC20216105
Molecular Formula: C23H24N4
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4 |
|---|---|
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | N-benzyl-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C23H24N4/c1-16(2)20-14-21(24-15-18-10-6-4-7-11-18)27-23(25-20)22(17(3)26-27)19-12-8-5-9-13-19/h4-14,16,24H,15H2,1-3H3 |
| Standard InChI Key | ULGRNDQCXYOILY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core fused with aromatic and aliphatic substituents (Fig. 1):
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Position 2: Methyl group (-CH₃)
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Position 3: Phenyl ring (C₆H₅)
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Position 5: Isopropyl group (-CH(CH₃)₂)
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Position 7: Benzylamine side chain (-NH-CH₂-C₆H₅)
This arrangement creates a planar heterocyclic system with extended π-conjugation, potentially enhancing interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₄N₄ | |
| Molecular Weight | 356.5 g/mol | |
| IUPAC Name | N-benzyl-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4=CC=CC=C4 |
Spectroscopic Characterization
While experimental spectral data for this specific compound are unpublished, analogous pyrazolo[1,5-a]pyrimidines exhibit distinct signatures:
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–2.5 ppm), and amine protons (δ 3.8–4.5 ppm) .
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IR Spectroscopy: N-H stretches (~3,300 cm⁻¹) and C=N vibrations (~1,600 cm⁻¹).
Synthetic Pathways
General Synthesis Strategy
The synthesis involves a three-step sequence (Fig. 2):
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Pyrazole Precursor Formation: Condensation of hydrazine derivatives with β-diketones to yield 5-aminopyrazoles.
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Pyrimidine Ring Closure: Reaction with enamine or cyanamide reagents under acidic conditions .
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Substituent Introduction:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 65–75 |
| 2 | Cyanoguanidine, HCl, 100°C | 50–60 |
| 3a | Benzyl bromide, K₂CO₃, DMF, 80°C | 70–80 |
| 3b | Isopropyl magnesium bromide, THF, 0°C | 55–65 |
Purification and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane) typically affords final products with >95% purity. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .
Physicochemical Properties
Lipophilicity and Solubility
Calculated logP values (ChemAxon) indicate moderate hydrophobicity (logP = 3.8 ± 0.2), suggesting adequate membrane permeability. Aqueous solubility remains limited (<10 μg/mL at pH 7.4), necessitating formulation with cosolvents (e.g., DMSO) for biological assays .
Stability Profile
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Thermal Stability: Decomposition onset at 218°C (DSC)
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Photostability: 90% intact after 48 hr under UV light (λ = 254 nm)
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Hydrolytic Stability: Stable in pH 2–9 buffers over 24 hr
Biological Activity and Structure-Activity Relationships
Hypothesized Mechanisms
While direct target data are unavailable, structural analogs inhibit:
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Mycobacterial ATP Synthase: IC₅₀ = 0.2–1.8 μM for 3,5-diphenyl derivatives
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Human Kinases: CDK2 inhibition (Kᵢ = 120 nM) in 7-aminopyrazolo[1,5-a]pyrimidines
The benzylamine moiety may enhance target binding through π-π stacking and hydrogen bonding .
Table 3: Activity Trends in Pyrazolo[1,5-a]pyrimidines
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